
Benzyl (azetidin-3-ylmethyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE is a chemical compound with the molecular formula C13H18N2O2. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a CBZ (carbobenzyloxy) protected methylaminomethyl group. This compound is often used in pharmaceutical research and organic synthesis due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE typically involves the following steps :
Protection of Methylamine: Methylamine is reacted with a CBZ (carbobenzyloxy) protecting agent to form N-CBZ-methylamine.
Cyclization: The N-CBZ-methylamine is then subjected to cyclization using a suitable cyclizing agent to form the azetidine ring, resulting in the formation of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE.
Industrial Production Methods
Industrial production methods for 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the CBZ protecting group, revealing the free amine.
Substitution: The azetidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the CBZ group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction will produce the free amine form of the compound .
科学的研究の応用
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
作用機序
The mechanism of action of 3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE involves its interaction with specific molecular targets. The CBZ protecting group can be removed to reveal the active amine, which can then interact with enzymes or receptors in biological systems. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(N-Boc-Methylaminomethyl)azetidine: Similar in structure but with a Boc (tert-butoxycarbonyl) protecting group instead of CBZ.
3-(N-Fmoc-Methylaminomethyl)azetidine: Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
3-(N-Acetyl-Methylaminomethyl)azetidine: Features an acetyl protecting group.
Uniqueness
3-(N-CBZ-METHYLAMINOMETHYL)AZETIDINE is unique due to its CBZ protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic chemistry and pharmaceutical research .
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
benzyl 2-(azetidin-3-ylmethylamino)acetate |
InChI |
InChI=1S/C13H18N2O2/c16-13(9-15-8-12-6-14-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
InChIキー |
LAUSYBXHBXPLHW-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)CNCC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)
![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)

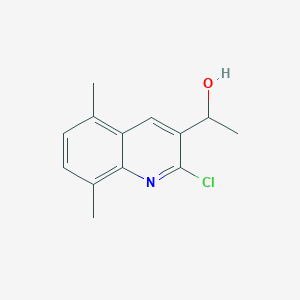
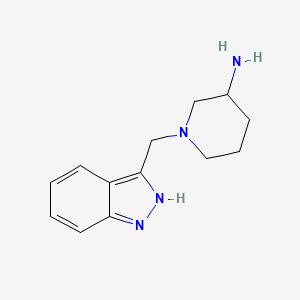
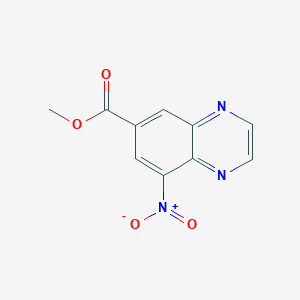




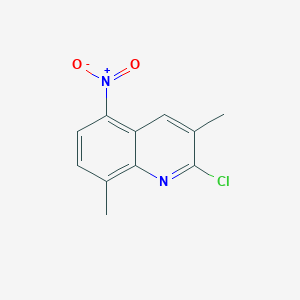
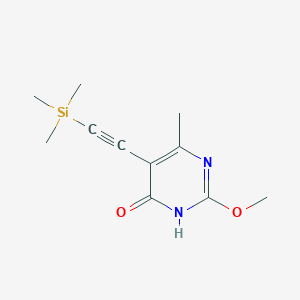
![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)
